molecular formula C18H22N6O4 B2823630 (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 375352-70-8

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2823630
CAS RN: 375352-70-8
M. Wt: 386.412
InChI Key: BOTDCIKNAPTUNA-VXLYETTFSA-N
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Description

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, designed as tricyclic xanthine derivatives, have shown potential in the treatment of neurodegenerative diseases. These compounds, including closely related derivatives, act as potent dual-target-directed adenosine receptor antagonists. They are expected to have advantages over single-target therapeutics in neurodegenerative disease treatment (Brunschweiger et al., 2014).

Synthesis of Structural Blocks

Methoxybenzylidene derivatives of this compound class have been used as structural blocks in the synthesis of various structures. They offer a versatile basis for creating diverse chemical entities, expanding the potential applications in different areas of chemistry and pharmacology (Tetere et al., 2011).

Receptor Affinity and Pharmacological Evaluation

Studies on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, related to the queried compound, have identified several potent ligands with high affinity for serotonin receptors. These findings are crucial in the development of compounds with psychotropic activity, offering therapeutic potential in conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

Functional Derivatives for Medical Practice

Hydrazine functional derivatives, including those related to the queried compound, are widely used in medical practice. They are applied in pharmacotherapy for various conditions such as depression, infectious diseases, hypertension, and diabetes. This highlights the broad therapeutic potential of these derivatives in clinical settings (Korobko, 2016).

Nonlinear Optical Properties for Photonic Applications

The nonlinear optical properties of hydrazone derivatives, closely related to the queried compound, have been studied for their potential in photonic applications. These studies are significant for the development of materials with high nonlinear optical behavior, useful in photonic devices (Nair et al., 2022).

Cytotoxic Activity in Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines, similar to the queried compound, have shown potent cytotoxic activities against various cancer cell lines. This research is crucial for the development of new cancer therapeutics (Deady et al., 2003).

Anticancer, Anti-HIV, and Antimicrobial Agents

A series of 8-substituted methylxanthine derivatives, related to the queried compound, have been explored for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research opens avenues for the development of novel therapeutics in these domains (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-6-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDCIKNAPTUNA-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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